Caroverine
Overview
Description
Caroverine hydrochloride is a muscle-relaxing drug primarily used to relieve spasms in smooth muscles, such as those found in the intestines, arteries, and other organs. It is also used to treat conditions like tinnitus and cerebrovascular diseases . Chemically, this compound hydrochloride is a quinoxaline derivative and functions as a nonspecific calcium channel blocker and an antagonist of both NMDA and non-NMDA glutamate receptors .
Mechanism of Action
Target of Action
Caroverine, a quinoxaline derivative, primarily targets N-type calcium channels , AMPA receptors , and NMDA receptors . These targets play crucial roles in various physiological processes, including neurotransmission and muscle contraction.
Mode of Action
This compound acts as an N-type calcium channel blocker , a competitive AMPA receptor antagonist , and a non-competitive NMDA receptor antagonist . By blocking these channels and receptors, this compound can modulate the flow of calcium ions and the action of glutamate, a key neurotransmitter in the brain .
Biochemical Pathways
It is known that this compound’s antagonistic action on ampa and nmda receptors can influence glutamatergic signaling pathways . Additionally, its role as a calcium channel blocker can affect calcium-dependent cellular processes .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can cross the blood-brain barrier, which is crucial for its effects on the central nervous system .
Result of Action
This compound’s action results in a reduction in the severity of conditions like tinnitus, smooth muscle spasms, and symptoms of alcohol and drug withdrawal . This is achieved through its modulation of calcium ion flow and glutamatergic signaling .
Biochemical Analysis
Biochemical Properties
Caroverine interacts with calcium channels and glutamate receptors in the body . As a calcium channel blocker, it inhibits the influx of calcium ions, which plays a crucial role in muscle contraction and neurotransmitter release . As an antagonist of both non-NMDA and NMDA glutamate receptors, this compound inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system .
Cellular Effects
This compound influences cell function by modulating the activity of calcium channels and glutamate receptors . By blocking calcium channels, it can affect muscle contraction, neurotransmitter release, and various cellular processes dependent on calcium signaling . By antagonizing glutamate receptors, this compound can modulate neuronal excitability and synaptic transmission .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with calcium channels and glutamate receptors . As a calcium channel blocker, it binds to these channels and inhibits the influx of calcium ions . As an antagonist of glutamate receptors, it binds to these receptors and inhibits the action of glutamate .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can vary over time depending on the dosage and the specific biochemical and cellular processes being affected .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound is involved in pathways related to calcium signaling and glutamate neurotransmission .
Transport and Distribution
Given its known biochemical properties, it is likely that this compound can cross cell membranes and distribute throughout various tissues in the body .
Subcellular Localization
Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound localizes to areas of the cell where these proteins are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caroverine hydrochloride is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthesis typically involves the reaction of 2-chloroquinoxaline with 4-methoxybenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Caroverine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinoxaline ring, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines
Major Products Formed: The major products formed from these reactions include quinoxaline N-oxide derivatives, amine derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Caroverine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of quinoxaline derivatives.
Biology: this compound is studied for its effects on calcium channels and glutamate receptors in cellular models.
Medicine: It is used in clinical research for treating conditions like tinnitus, muscle spasms, and cerebrovascular diseases
Industry: this compound is used in the pharmaceutical industry for developing new drugs targeting calcium channels and glutamate receptors
Comparison with Similar Compounds
Quinoxaline: A parent compound of caroverine, used in various chemical and pharmaceutical applications.
Flupirtine: A non-opioid analgesic that also acts as a calcium channel blocker.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease
Uniqueness of this compound Hydrochloride: this compound hydrochloride is unique due to its dual action as a calcium channel blocker and glutamate receptor antagonist. This combination of actions makes it particularly effective in treating conditions like tinnitus and muscle spasms, where both calcium influx and glutamate activity play crucial roles .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWTJUIMRLKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23465-76-1 (Parent) | |
Record name | Caroverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20971127 | |
Record name | Caroverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-05-5, 23465-76-1 | |
Record name | Caroverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caroverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caroverine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAROVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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